molecular formula C20H28N4O2S B2551867 1-(2-Ethoxyphenyl)-3-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)urea CAS No. 1105224-58-5

1-(2-Ethoxyphenyl)-3-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)urea

Cat. No.: B2551867
CAS No.: 1105224-58-5
M. Wt: 388.53
InChI Key: ROBXFNLDROPUQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Ethoxyphenyl)-3-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)urea is a synthetic urea derivative designed for pharmaceutical and chemical biology research. Its molecular architecture, incorporating a 2-ethoxyphenyl group, a thiophen-3-yl ring, and a 4-methylpiperazine moiety, suggests potential as a key intermediate in the exploration of novel biologically active compounds. Urea and thiourea derivatives are extensively investigated in medicinal chemistry for their diverse biological activities, which can include antibacterial, anticancer, and anti-inflammatory properties . The specific substitution pattern on the urea core is critical for modulating the compound's physicochemical properties, binding affinity, and overall pharmacological profile. The presence of the 4-methylpiperazin-1-yl group is a notable structural feature frequently found in molecules designed to target kinase enzymes, which are pivotal in various disease pathways . This suggests the compound's primary research value may lie in the development of targeted therapies, particularly in oncology and inflammatory diseases. The thiophene and ethoxyphenyl components further enhance its potential for interaction with various biological targets, making it a versatile scaffold for structure-activity relationship (SAR) studies. Researchers can utilize this compound as a lead structure for the synthesis of analogs or to probe specific biochemical pathways, particularly those involving protein kinases. Applications: This compound is intended for research use only and is strictly not for diagnostic, therapeutic, or veterinary applications. Its primary applications include use as a reference standard in analytical chemistry, a building block in organic synthesis for creating novel chemical libraries, and a potential pharmacophore in early-stage drug discovery projects focused on developing kinase inhibitors or other targeted small-molecule therapeutics. Handling and Storage: For specific handling, storage, and safety information, please refer to the Safety Data Sheet (SDS). Researchers should handle all chemicals with appropriate personal protective equipment (PPE) and adhere to their institution's safety protocols.

Properties

IUPAC Name

1-(2-ethoxyphenyl)-3-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O2S/c1-3-26-19-7-5-4-6-17(19)22-20(25)21-14-18(16-8-13-27-15-16)24-11-9-23(2)10-12-24/h4-8,13,15,18H,3,9-12,14H2,1-2H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROBXFNLDROPUQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NCC(C2=CSC=C2)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Ethoxyphenyl)-3-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, supported by diverse research findings.

Chemical Structure

The compound can be represented by the following molecular formula:
C22H30N4O2SC_{22}H_{30}N_{4}O_{2}S
This structure includes a urea moiety, an ethoxyphenyl group, a piperazine ring, and a thiophene substituent, which contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl isocyanate with 2-ethoxyphenol. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the formation of the urea linkage.

Anticancer Properties

Research indicates that compounds with similar structures exhibit notable anticancer activity. For instance, derivatives of thiourea have shown broad-spectrum antitumor effects with GI50 values ranging from 15.1 to 28.7 μM against various cancer cell lines, including breast and lung cancers . The incorporation of piperazine and thiophene groups enhances these effects, potentially due to their ability to interact with biological targets involved in cancer progression.

Antimicrobial Activity

Compounds containing urea and thiourea functionalities have demonstrated antimicrobial properties. These compounds are effective against a range of pathogens, including bacteria and fungi. For example, certain derivatives have exhibited antibacterial activity with minimum inhibitory concentrations (MIC) below 100 µg/mL against common strains . This suggests that this compound may possess similar antimicrobial efficacy.

The biological activity of this compound can be attributed to its ability to form hydrogen bonds through the urea moiety, facilitating interactions with target proteins and enzymes. This characteristic is particularly important in the design of inhibitors for various biological pathways, including those involved in cancer cell proliferation and microbial resistance .

Case Studies

StudyFindings
Study on Anticancer Activity A related thiourea compound showed GI50 values of 25.1 μM against lung cancer cells, indicating potential for similar activity in the target compound .
Antimicrobial Efficacy Derivatives demonstrated effective inhibition against Staphylococcus aureus with MIC values as low as 50 µg/mL .
Mechanistic Insights Research highlighted that the piperazine ring enhances binding affinity to target enzymes involved in tumor growth .

Scientific Research Applications

The compound exhibits a range of biological activities, primarily in the fields of oncology and infectious diseases. Its structural components suggest potential interactions with biological targets that could lead to therapeutic effects.

Antitumor Activity

Research has indicated that urea derivatives similar to this compound can exhibit significant antitumor properties. The following table summarizes the observed GI50 values for various cancer cell lines:

Cancer Type GI50 (µM)
Non-small cell lung cancer1.7
Prostate cancer15.9
Ovarian cancer25.9

These results imply that the compound may possess potent antitumor activity, warranting further investigation into its mechanisms and efficacy against specific cancer types.

Antimicrobial Activity

The compound has also shown promise in antimicrobial assays. Urea derivatives are known for their broad-spectrum antibacterial properties. The minimum inhibitory concentrations (MIC) against common pathogens are as follows:

Pathogen MIC (µg/mL)
Staphylococcus aureus0.03–0.06
Streptococcus pyogenes0.06–0.12
Haemophilus influenzae0.25–1

These findings suggest that the compound could be effective against bacterial infections, making it a candidate for further clinical exploration.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 1-(2-Ethoxyphenyl)-3-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)urea typically involves multi-step organic reactions, including amide coupling and cyclization processes. The presence of specific moieties such as thiophene and piperazine is crucial for enhancing biological activity.

Example Synthetic Route

A simplified synthetic route may include:

  • Formation of the piperazine core through cyclization.
  • Substitution reactions to introduce the ethoxyphenyl and thiophene moieties.

Case Studies and Research Findings

Several studies have highlighted the biological relevance of similar compounds:

  • Antitumor Efficacy : A recent study reported that urea derivatives exhibited selective cytotoxicity against various cancer cell lines, with structural modifications significantly influencing efficacy.
  • Antimicrobial Properties : Investigations into thiazole-containing urea derivatives demonstrated promising antibacterial activity, supporting the notion that structural modifications can enhance therapeutic potential.

Comparison with Similar Compounds

Substituent Effects on the Aryl Group

The 2-ethoxyphenyl group in the target compound is compared to other aryl substituents in urea derivatives:

  • Methoxyphenyl : Compounds like 1-(4-methoxyphenyl)-3-(2-nitrophenyl)oxiran-2-yl)urea () and 1-[2-(1H-pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea () utilize methoxy groups for electronic modulation. Methoxy is electron-donating, similar to ethoxy, but ethoxy’s larger size may enhance steric effects .
  • Halogenated Phenyl : Derivatives such as 1-(3,5-dichlorophenyl)urea (, compound 11b) and 1-(4-fluorophenyl)pyrazolines () incorporate electron-withdrawing groups, which can increase metabolic stability but reduce solubility compared to ethoxy .

Piperazine and 4-Methylpiperazine Derivatives

The 4-methylpiperazine ethyl chain in the target compound is a common motif in drug design:

  • Antileukemic Agents : Compounds such as 1-(4-fluorophenyl)-3-(thiophen-3-yl)-5-(4-(4-methylpiperazin-1-yl)phenyl)-2-pyrazoline (, compound 2f) demonstrate that the 4-methylpiperazine group enhances cytotoxicity by promoting apoptosis in cancer cells .
  • Thiazole-Piperazine Hybrids : Derivatives like 1-(3-chlorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (, compound 11f) highlight the role of piperazine in improving solubility and binding to kinase targets .
  • GPCR Targeting: The compound in , with a 4-methylpiperazine-linked indole, shows hydrogen bond acceptor/donor properties (6/3) and moderate lipophilicity (XlogP 3.3), similar to the target compound’s predicted profile .

Thiophen-3-yl vs. Other Heterocycles

The thiophen-3-yl group in the target compound is compared to other heterocycles:

  • Pyrrole : ’s 1-[2-(1H-pyrrole-2-carbonyl)phenyl]urea uses pyrrole for aromatic stacking, but thiophene’s sulfur atom may offer stronger hydrophobic interactions .
  • Pyridine : Pyridine-based compounds () prioritize hydrogen bonding but lack thiophene’s lipophilicity, which is critical for membrane permeability .

Data Table: Key Properties of Similar Urea Derivatives

Compound Structure Key Substituents Molecular Weight (g/mol) Synthesis Yield (%) Biological Activity Reference ID
1-(2-Ethoxyphenyl)-3-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)urea 2-Ethoxyphenyl, Thiophen-3-yl, 4-methylpiperazine ~450 (estimated) Not reported Hypothesized antileukemic
1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea 4-Methoxyphenyl, Pyrrole 349.4 72 Not reported
1-(3-Chlorophenyl)-3-(4-(4-((piperazinyl)methyl)thiazol-2-yl)phenyl)urea 3-Chlorophenyl, Thiazole 500.2 85.1 Kinase inhibition
1-(4-Fluorophenyl)-3-(thiophen-3-yl)-5-(4-(4-methylpiperazin-1-yl)phenyl)-2-pyrazoline 4-Fluorophenyl, Thiophen-3-yl ~480 (estimated) Not reported Antileukemic (HL-60)
1-[4-Methoxy-3-(4-methylpiperazin-1-yl)phenyl]urea () 4-Methoxyphenyl, Piperazine 508.6 Not reported GPCR modulation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.